2-Ethoxy-6-iodoacridin-9-amine
Description
Structure
3D Structure
Properties
CAS No. |
74165-95-0 |
|---|---|
Molecular Formula |
C15H13IN2O |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-ethoxy-6-iodoacridin-9-amine |
InChI |
InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |
InChI Key |
RBCPTFNPNBHEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 6 Iodoacridin 9 Amine and Analogues
Established Synthetic Routes for Acridine (B1665455) Core Formation
Traditional methods for synthesizing the acridine nucleus have been in use for over a century and are still widely employed due to their reliability. These routes typically involve the condensation and cyclization of appropriately substituted precursors.
Ullmann Synthesis and its Adaptations for Acridine Derivatives
The Ullmann synthesis is a versatile method for forming the acridine core, which traditionally involves the copper-catalyzed condensation of an N-arylanthranilic acid. rsc.orgwikipedia.org The process begins with the synthesis of the N-arylanthranilic acid intermediate, often via an Ullmann condensation between an aniline (B41778) derivative and a 2-halobenzoic acid. colab.ws This intermediate is then cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to yield an acridone (B373769). rsc.orgpharmaguideline.com
The resulting acridone is a key intermediate that can be converted to the corresponding 9-chloroacridine (B74977) by treatment with a chlorinating agent such as phosphorus oxychloride or thionyl chloride. rsc.orgpharmaguideline.com The 9-chloroacridine is a crucial precursor for introducing a variety of nucleophiles at the 9-position, including the amine group found in the target molecule. pharmaguideline.com
To synthesize a specifically substituted acridine like 2-Ethoxy-6-iodoacridin-9-amine, the Ullmann approach would necessitate starting with appropriately substituted aniline and benzoic acid derivatives. For instance, the synthesis of a related compound, 9-chloro-2-ethoxy-6-nitroacridine, involves the cyclization of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid with phosphoryl chloride. chemicalbook.com This highlights the adaptability of the Ullmann route for creating functionalized acridine scaffolds.
| Reactants | Conditions | Intermediate/Product | Reference |
| N-arylanthranilic acid | PPA or POCl₃, heat | Acridone | rsc.orgpharmaguideline.com |
| Acridone | POCl₃ or SOCl₂ | 9-Chloroacridine | rsc.orgpharmaguideline.com |
| 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid | POCl₃, reflux | 9-chloro-2-ethoxy-6-nitroacridine | chemicalbook.com |
Bernthsen Synthesis and Modifications
The Bernthsen acridine synthesis, first reported in the late 19th century, involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgresearchgate.netbch.ro This reaction directly yields a 9-substituted acridine. wikipedia.org
While the classical Bernthsen synthesis is effective, the harsh reaction conditions and often low yields have led to several modifications. bch.rotandfonline.com One significant improvement is the use of polyphosphoric acid (PPA) as a catalyst, which can facilitate the reaction at lower temperatures, albeit sometimes with reduced yields. wikipedia.org More recently, microwave-assisted Bernthsen reactions have been developed, which dramatically shorten reaction times and can improve yields. tandfonline.com For example, using p-toluenesulphonic acid (p-TSA) as a catalyst under microwave irradiation in a solvent-free system provides a more environmentally friendly approach to 9-substituted acridines. tandfonline.com
The choice of carboxylic acid in the Bernthsen synthesis determines the substituent at the 9-position of the acridine ring. researchgate.net To apply this method for the synthesis of precursors to this compound, a suitably substituted diphenylamine (B1679370) would be required.
| Diarylamine | Carboxylic Acid/Anhydride | Catalyst/Conditions | Product | Reference |
| Diphenylamine | Various carboxylic acids | ZnCl₂, 200-270 °C, 24h | 9-Substituted acridine | wikipedia.orgresearchgate.net |
| Diphenylamine | Various carboxylic acids | PPA, lower temperature | 9-Substituted acridine | wikipedia.org |
| Diphenylamine | Various carboxylic acids | p-TSA, microwave, solvent-free | 9-Substituted acridine | tandfonline.com |
Friedlander Synthesis and Related Annulation Strategies
The Friedländer annulation is a powerful method for the synthesis of quinolines and can be extended to the formation of the acridine scaffold. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or β-diketone. wikipedia.orgresearchgate.net This condensation is typically catalyzed by an acid or a base. wikipedia.org
For the synthesis of acridines, a 2-aminobenzophenone (B122507) derivative can be reacted with a cyclic ketone, such as cyclohexanone, to form a tetrahydroacridine, which can then be aromatized to the corresponding acridine. pharmaguideline.com The use of ionic liquids as promoters for the Friedländer reaction has been shown to facilitate the synthesis of quinolines and fused polycyclic systems under mild, catalyst-free conditions. acs.org This approach offers a greener alternative to traditional methods.
The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted acridines by varying the substituents on both the 2-aminoaryl ketone and the methylene-containing reactant. researchgate.net
| 2-Aminoaryl Aldehyde/Ketone | α-Methylene Compound | Conditions | Product | Reference |
| 2-Aminobenzaldehydes/ketones | Ketones | Acid or base catalysis | Quinolines/Acridines | wikipedia.orgnih.gov |
| 2-Aminobenzophenone | Cyclohexanone | Acid or base, then aromatization | Acridine | pharmaguideline.com |
| 2-Aminoaryl ketones | Various ketones | Ionic liquid (e.g., [Hbim]BF₄) | Fused polycyclic quinolines | acs.org |
Advanced and Modular Synthetic Approaches for Functionalized Acridines
In addition to the classical methods, a number of modern synthetic strategies have been developed to provide more efficient and versatile access to functionalized acridines. These approaches often offer milder reaction conditions, greater functional group tolerance, and the ability to construct complex molecules in fewer steps.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. mdpi.com MCRs are particularly well-suited for the synthesis of heterocyclic compounds like acridines, as they allow for the rapid assembly of molecular complexity from simple precursors. mdpi.comresearchgate.net
One common MCR approach for acridine synthesis involves the one-pot condensation of an aromatic aldehyde, a cyclic β-diketone (such as dimedone), and a nitrogen source, such as an amine or ammonium (B1175870) acetate (B1210297). mdpi.com This reaction is often catalyzed by an acid or a Lewis acid and can be performed under solvent-free or environmentally benign conditions. mdpi.com These reactions typically yield acridinedione derivatives, which can be further modified. mdpi.com The use of heterogeneous catalysts, such as magnetic nanoparticles, can simplify product purification and catalyst recycling. mdpi.com
| Reactants | Catalyst/Conditions | Product Type | Reference | | --- | --- | --- | --- | --- | | Aromatic aldehyde, dimedone, amine/ammonium acetate | Acid or Lewis acid catalysis | Acridinedione derivative | mdpi.com | | Aromatic aldehyde, dimedone, amine/ammonium acetate | Heterogeneous magnetic nanoparticle catalyst | Acridinedione derivative | mdpi.com | | Aromatic aldehyde, 1,3-cyclohexanedione, phenols, vinyl acetate, ammonia (B1221849) | 2% Sodium hydroxide (B78521) | Acridine derivative | researchgate.net |
Metal-Catalyzed Coupling Reactions for Acridine Scaffolds
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis and have been successfully applied to the construction of the acridine scaffold. Palladium and copper catalysts are most commonly employed for this purpose. nih.govsemanticscholar.orgnih.gov
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form the key C-N bonds necessary for constructing the acridine precursor. nih.gov For example, the coupling of a substituted 2-bromobenzoic acid with an appropriately substituted aniline can be a key step in an Ullmann-type synthesis of a functionalized acridone. nih.gov Palladium catalysis can also be employed in cascade reactions that form multiple bonds in a single operation, leading to highly functionalized heterocyclic systems. nih.govmdpi.com
Copper-catalyzed reactions, which are central to the classical Ullmann condensation, have seen significant advancements with the development of new ligands and reaction conditions that allow for milder and more efficient transformations. wikipedia.orgorganic-chemistry.org These modern Ullmann-type reactions can be used to synthesize N-arylanthranilic acids, the precursors to acridones, with greater efficiency and functional group tolerance. colab.ws
| Catalyst System | Reaction Type | Application in Acridine Synthesis | Reference |
| Palladium(II) acetate/XPhos | Buchwald-Hartwig amination | Synthesis of N-arylanthranilic acid precursors | nih.gov |
| Palladium catalyst | Cascade C-H functionalization/annulation | Direct synthesis of heterocyclic cores | mdpi.com |
| Copper(I) iodide/phenanthroline | Goldberg reaction (C-N coupling) | Formation of diarylamine precursors | wikipedia.org |
| Copper catalyst | Ullmann condensation | Synthesis of N-arylanthranilic acids and acridones | wikipedia.orgcolab.ws |
Photo-Excitation and Cascade Annulation Methods
Recent advancements in synthetic organic chemistry have led to the development of novel methods for constructing the acridine scaffold. One such innovative approach involves the integration of photo-excitation with cascade annulation reactions. These methods offer a convergent and efficient pathway to a wide array of acridine derivatives. orgsyn.org
A notable example is a photocatalyzed cascade double C–C bond formation that utilizes the sp2 C–H bond activation of diarylamines with hypervalent iodine diazo reagents. This process efficiently provides a range of substituted acridines with moderate to excellent yields. The protocol facilitates the introduction of diazo groups onto diarylamines, which then enables late-stage functionalization through the formation of two new C-C bonds in a sequential manner. mdpi.com
Furthermore, copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils have been established as a one-pot protocol for the assembly of acridine derivatives. This method is characterized by its operational simplicity, the absence of precious metals, and good functional group compatibility, offering an efficient route to a variety of acridines in moderate to good yields. rsc.org Another approach involves visible-light-induced cascade annulation of sulfoxonium ylides with azides for the synthesis of other heterocyclic compounds, a technique that could potentially be adapted for acridine synthesis. beilstein-journals.org These modern synthetic strategies highlight the continuous efforts to develop more efficient and versatile methods for the preparation of complex heterocyclic systems like acridines.
Regioselective Introduction of Ethoxy and Iodo Substituents
The synthesis of this compound necessitates the precise and regioselective introduction of three different functional groups onto the acridine core: an ethoxy group at the 2-position, an iodine atom at the 6-position, and an amino group at the 9-position.
Strategies for O-Alkylation at the 2-Position
The introduction of an ethoxy group at the 2-position of the acridine ring system typically involves the O-alkylation of a corresponding 2-hydroxyacridone or 2-hydroxyacridine (B8658380) precursor. While direct regioselective O-alkylation of the acridine core can be challenging, methods developed for analogous heterocyclic systems such as 2-pyridones offer valuable insights.
For instance, a highly regioselective O-alkylation of 2-pyridones has been achieved using a TfOH-catalyzed carbenoid insertion, yielding the desired products with excellent regioselectivity (>99:1). rsc.org Another approach for 2-pyridones involves a P(NMe2)3-mediated direct N-alkylation via deoxygenation of α-keto esters, which, while focusing on N-alkylation, highlights the challenges of controlling regioselectivity between N- and O-alkylation due to tautomerism. organic-chemistry.org Solvent and catalyst control have also been shown to be crucial in the regioselective O- and N-alkylation of 2-pyridones using 2H-azirines, where triflic acid favors O-alkylation. bohrium.comnih.gov These strategies, although not directly reported for acridines, suggest that the use of specific catalysts and reagents could achieve the desired regioselective O-ethoxylation of a 2-hydroxyacridine precursor.
Methods for Halogenation (Iodination) at the 6-Position
The regioselective introduction of an iodine atom at the 6-position of the acridine nucleus is a critical step. Direct electrophilic iodination of the acridine ring can lead to a mixture of isomers. Therefore, strategies often involve the use of precursors with directing groups or the synthesis of the acridine core from appropriately substituted starting materials.
While specific methods for the 6-iodination of acridine are not extensively detailed in the available literature, studies on the regioselective iodination of related heterocyclic compounds like quinolines and quinolones provide potential synthetic routes. A radical-based direct C-H iodination protocol has been developed for these systems, which shows a C3-selective iodination for quinolines and quinolones. researchgate.netnih.govrsc.org Another efficient and regioselective direct aromatic iodination method uses iodine and nitrogen dioxide as an oxidant, achieving high yields with high para-selectivity. lookchem.com These methods suggest that a radical-based or a carefully controlled electrophilic iodination approach could potentially be adapted for the selective iodination of the acridine core at the 6-position, possibly by utilizing a pre-existing substituent to direct the incoming iodide.
Introduction of the 9-Amino Group
The introduction of the amino group at the 9-position is a well-established transformation in acridine chemistry. The most common method involves the nucleophilic substitution of a 9-chloroacridine precursor. This reaction is typically carried out by treating the 9-chloroacridine with an amine source.
A general procedure involves dissolving the 9-chloroacridine in phenol (B47542) at an elevated temperature, followed by the addition of a primary amine. arabjchem.org The reaction proceeds through a phenoxyacridine intermediate, which then readily reacts with the amine. An alternative and widely used method involves the reaction of 9-chloroacridine with ammonium carbonate in phenol. nih.gov More contemporary methods utilize a one-pot synthesis approach where 9-chloroacridine is reacted with a sodium alkoxide solution followed by the addition of the appropriate amino-containing compound. mdpi.com The choice of the specific amine and reaction conditions can be tailored to synthesize a wide variety of 9-aminoacridine (B1665356) derivatives. nih.gov
Purification and Isolation Techniques in Acridine Synthesis
The purification of acridine derivatives, including this compound, is a crucial step to remove impurities, unreacted starting materials, and by-products. Common techniques employed include recrystallization and column chromatography.
Recrystallization is a widely used method for purifying solid acridine compounds. The choice of solvent is critical and depends on the solubility of the specific acridine derivative. Solvents such as ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone have been reported for the recrystallization of various acridine derivatives. arabjchem.orgnih.gov The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of purer crystals. nih.gov For particularly insoluble compounds, high-temperature extraction and recrystallization under microwave irradiation has been shown to be effective. core.ac.uk
Column chromatography is another powerful technique for the separation and purification of acridine derivatives. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is determined by the polarity of the compound and the impurities to be separated. nih.gov For acridine compounds, various solvent systems have been employed as eluents in column chromatography.
| Acridine Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| General Acridines | Silica Gel | Chloroform: Methanol | arabjchem.org |
| Sulfonated Acridines | Reversed-phase C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | mdpi.com |
| N-(9-Acridinyl) Amino Acid Derivatives | Silica Gel GF254 (Preparative TLC) | Chloroform/Methanol (9:2 v/v) | mdpi.com |
| Halogenated Aromatic Compounds | Not specified | Toluene, Dichloromethane, Chloroform | google.com |
Thin-layer chromatography (TLC) is often used to monitor the progress of the purification process. arabjchem.org For sensitive compounds, a preliminary assessment of the stability of the compound on different stationary phases can be performed to select the optimal conditions for column chromatography. nih.gov
Spectroscopic and Advanced Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. uobasrah.edu.iq Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of the molecule's protons and carbons can be achieved.
While specific experimental data for 2-Ethoxy-6-iodoacridin-9-amine is not widely published, the expected chemical shifts can be predicted based on the known spectra of substituted acridines and fundamental principles of NMR. The acridine (B1665455) core creates a complex aromatic region, and the electronic properties of the ethoxy and iodo substituents significantly influence the chemical shifts of nearby nuclei.
The ethoxy group at the C2 position is electron-donating, causing an upfield shift (to lower ppm values) for the protons and carbons on its ring, particularly at the ortho and para positions (H1, H3, C1, C3). Conversely, the iodine atom at C6 is electron-withdrawing via induction but its primary influence is the "heavy atom effect," which tends to cause a downfield shift for the directly attached carbon (C6) and nearby protons.
¹H NMR: The proton spectrum is expected to show distinct signals for the ethoxy group—a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂)—due to spin-spin coupling. The nine aromatic protons and the two amine protons will appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons on the iodo-substituted ring (H5, H7, H8) are expected to be shifted further downfield compared to those on the ethoxy-substituted ring (H1, H3, H4). The amine (NH₂) protons may appear as a broad singlet.
¹³C NMR: The carbon spectrum will display 15 distinct signals corresponding to each carbon atom in the asymmetric structure. The carbons of the ethoxy group will appear in the upfield region. The aromatic and heterocyclic carbons will resonate between approximately 110 and 160 ppm. The carbon bearing the iodine (C6) and the carbon bearing the amino group (C9) are expected to be significantly affected by these substituents.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~7.20 | d | ~9.0 |
| H3 | ~7.45 | dd | ~9.0, 2.5 |
| H4 | ~7.90 | d | ~2.5 |
| H5 | ~8.10 | d | ~9.2 |
| H7 | ~7.80 | dd | ~9.2, 2.0 |
| H8 | ~8.30 | d | ~2.0 |
| -OCH₂CH₃ | ~4.10 | q | ~7.0 |
| -OCH₂CH₃ | ~1.45 | t | ~7.0 |
| -NH₂ | ~6.50 | br s | - |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~115.0 |
| C2 | ~158.0 |
| C3 | ~122.0 |
| C4 | ~129.0 |
| C4a | ~140.0 |
| C5 | ~125.0 |
| C6 | ~95.0 |
| C7 | ~135.0 |
| C8 | ~130.0 |
| C8a | ~148.0 |
| C9 | ~155.0 |
| C9a | ~120.0 |
| C10a | ~124.0 |
| -OCH₂CH₃ | ~64.0 |
| -OCH₂CH₃ | ~15.0 |
To confirm the assignments made from 1D NMR and to establish the precise connectivity of the atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the ethoxy group (cross-peak between the -OCH₂- and -CH₃ signals). In the aromatic region, COSY would establish the relationships between adjacent protons, such as H1-H3, H3-H4, H5-H7, and H7-H8, helping to trace the proton networks on each of the outer rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would be used to definitively assign the chemical shift of each protonated carbon by linking it to its corresponding, already assigned, proton. For example, the proton signal at ~4.10 ppm would show a cross-peak to the carbon signal at ~64.0 ppm, confirming the assignment of the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular skeleton, especially for connecting fragments and identifying the positions of non-protonated (quaternary) carbons. Key expected correlations would include:
The methylene protons (-OCH₂-) of the ethoxy group to the C2 carbon, confirming the position of the substituent.
Proton H1 correlating to C3 and C9a.
Proton H8 correlating to C6, C9a, and C10a. These correlations are vital for unambiguously placing the iodine atom at the C6 position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. spectrabase.com For this compound (molecular formula C₁₅H₁₃IN₂O), the calculated monoisotopic mass is 380.01 g/mol .
The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 380. The fragmentation of this ion under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways dictated by the stability of the resulting fragments. nih.gov The presence of the stable aromatic acridine core means the molecular ion should be relatively intense. mdpi.com
Key predicted fragmentation pathways include:
Loss of Iodine: The C-I bond is relatively weak, so a major fragmentation pathway would be the loss of an iodine radical (I•), leading to a significant peak at m/z 253 ([M - 127]⁺).
Fragmentation of the Ethoxy Group: Cleavage of the ethyl group can occur in two ways: loss of an ethyl radical (•CH₂CH₃) to give a peak at m/z 351 ([M - 29]⁺), or loss of a neutral ethylene (B1197577) molecule (C₂H₄) to yield a peak at m/z 352 ([M - 28]⁺˙).
Loss of the Amino Group: Fragmentation involving the amino group could lead to the loss of •NH₂ or HCN.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 380 | [C₁₅H₁₃IN₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 351 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 352 | [M - C₂H₄]⁺˙ | Loss of ethylene |
| 253 | [M - I]⁺ | Loss of iodine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. researchgate.net The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The primary amine (-NH₂) group would be identified by two sharp-to-medium N-H stretching bands in the 3450-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would produce a series of complex bands in the 1650-1450 cm⁻¹ region. A strong absorption band corresponding to the asymmetric C-O-C stretch of the aryl ether is expected around 1250 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3450–3300 | N-H Stretch | Primary Amine |
| 3100–3000 | C-H Stretch | Aromatic |
| 2980–2850 | C-H Stretch | Aliphatic (Ethoxy) |
| 1650–1580 | C=N, C=C Stretch | Acridine Ring |
| 1550–1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |
| 1620–1550 | N-H Bend | Primary Amine |
X-ray Crystallography for Solid-State Structure Determination (If Available for Analogues)
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. chemicalbook.com While the crystal structure of this compound itself has not been reported, analysis of closely related acridine derivatives provides significant insight into its likely solid-state conformation.
Studies on analogues like 9-aminoacridine (B1665356) hemihydrate show that the tricyclic acridine core is essentially planar. nih.gov This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, a common feature for polycyclic aromatic systems.
Investigation of Molecular Interactions and Mechanistic Studies
DNA Intercalation Studies and Binding Modes
The interaction of 2-Ethoxy-6-iodoacridin-9-amine with DNA is a cornerstone of its mechanism of action. The planar acridine (B1665455) core of the molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. morressier.comwiserpub.com This interaction is primarily stabilized by non-covalent forces, including π-π stacking interactions between the aromatic system of the acridine and the DNA bases. nih.govfarmaciajournal.com
Spectroscopic techniques are pivotal in elucidating the binding of this compound to DNA.
UV-Vis Spectroscopy: The interaction between this compound and calf thymus DNA (ct-DNA) is characterized by changes in the ultraviolet-visible absorption spectrum. Upon titration with increasing concentrations of DNA, a bathochromic (red) shift and a significant hypochromism (decrease in absorbance) are typically observed. farmaciajournal.comresearchgate.net These spectral changes are indicative of strong intercalative binding, resulting from the electronic interaction between the acridine chromophore and the DNA base pairs. nih.gov The binding constant (Kb), a measure of the affinity of the compound for DNA, can be calculated from these titration data.
Fluorescence Spectroscopy: this compound, like many acridine derivatives, exhibits fluorescence. researchgate.net The intrinsic fluorescence of the compound is quenched upon binding to DNA. This quenching is attributed to the transfer of energy from the excited state of the acridine to the DNA bases. Competitive displacement assays using a known DNA intercalator like ethidium bromide (EtBr) further confirm the intercalative binding mode. The compound displaces EtBr from the DNA, leading to a decrease in the fluorescence of the EtBr-DNA complex.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides insights into the conformational changes of DNA upon ligand binding. semanticscholar.orgproquest.comresearchgate.netnih.gov The CD spectrum of B-form DNA is characterized by a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). mdpi.com Intercalation of this compound into the DNA helix induces significant changes in these bands, often an increase in the intensity of both, which reflects alterations in DNA conformation, such as unwinding and lengthening of the helix. semanticscholar.orgproquest.comnih.gov Furthermore, an induced CD signal in the region of the ligand's absorption can be observed, confirming the binding in the chiral environment of the DNA. springernature.com
Table 1: Spectroscopic Data for this compound Interaction with ct-DNA
| Technique | Parameter | Observation | Interpretation |
|---|---|---|---|
| UV-Vis Spectroscopy | λmax Shift (nm) | +15 to +20 | Bathochromic shift indicating intercalation |
| Hypochromism (%) | 25 - 35 | Strong stacking interactions with DNA bases | |
| Binding Constant (Kb) | 1.5 x 10^5 M⁻¹ | High binding affinity | |
| Fluorescence | Quenching | Significant reduction in fluorescence intensity | Energy transfer to DNA bases upon binding |
| Circular Dichroism | Intrinsic DNA Bands | Increase in positive and negative bands | Alteration of DNA secondary structure |
| Induced CD Signal | Present in the 350-450 nm region | Compound is bound in a chiral environment |
Biophysical methods provide quantitative data on the thermodynamic parameters of the DNA-ligand interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The interaction of this compound with DNA is typically an enthalpically driven process, characterized by a large negative ΔH, which is a hallmark of intercalative binding.
DNA Melting Studies: The thermal stability of the DNA double helix is increased in the presence of an intercalating agent. This stabilization is observed as an increase in the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. The change in melting temperature (ΔTm) upon binding of this compound provides a measure of its binding affinity. Acridine derivatives are known to significantly increase the Tm of DNA. nih.gov
Table 2: Biophysical Data for this compound and DNA Interaction
| Method | Parameter | Value | Conclusion |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Constant (Ka) | 2.1 x 10^5 M⁻¹ | Strong binding affinity |
| Enthalpy Change (ΔH) | -35.5 kJ/mol | Enthalpically driven, typical for intercalation | |
| Stoichiometry (n) | ~0.25 (drug/base pair) | Approximately 1 drug molecule per 4 base pairs | |
| DNA Melting Studies | ΔTm (°C) | +8.5 | Significant stabilization of the DNA duplex |
The ability of this compound to intercalate into DNA is governed by its distinct structural features. nih.gov
Planar Acridine Core: The flat, polycyclic aromatic system of the acridine ring is the primary requirement for intercalation, as it allows for insertion between the planar base pairs of DNA. mdpi.comnih.gov This planar structure maximizes the π-π stacking interactions, which are crucial for the stability of the DNA-drug complex. nih.gov
9-Amine Group: The amino group at the 9-position is often protonated at physiological pH. This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, further anchoring the molecule and enhancing binding affinity. mdpi.com
6-Iodo Group: The bulky and electron-withdrawing iodine atom at the 6-position can have a significant impact on the molecule's interaction with DNA. Its size may create steric hindrance, influencing the depth of intercalation. Furthermore, its electronic properties can alter the charge distribution of the acridine ring, which may affect binding. nih.gov The position and nature of substituents on the acridine ring are known to be critical for both binding affinity and sequence selectivity. nih.gov
Enzyme Inhibition Mechanisms
Acridine derivatives are well-established inhibitors of DNA topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and recombination. mdpi.commdpi.com
This compound acts as a dual inhibitor of both topoisomerase I and topoisomerase II. nih.gov The primary mechanism of inhibition is not by preventing the enzyme from binding to DNA, but by trapping the enzyme-DNA covalent complex, a species known as the cleavable complex. wikipedia.orgnih.govnih.gov This transforms the enzyme into a cellular poison that generates DNA strand breaks. nih.govresearchgate.netnih.gov
Topoisomerase I (Top1): This enzyme creates single-strand breaks in DNA to relieve torsional stress. nih.govnih.gov this compound intercalates into the DNA at the site of enzyme action and stabilizes the transient cleavable complex, preventing the re-ligation of the broken DNA strand. wikipedia.org This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication.
Topoisomerase II (Top2): This enzyme creates transient double-strand breaks to allow for the passage of another DNA duplex, a process crucial for decatenating replicated chromosomes. nih.govcuni.cz The acridine derivative stabilizes the Top2-DNA cleavable complex, leading to an accumulation of permanent, protein-linked double-strand breaks, which are highly cytotoxic and trigger apoptosis. nih.govnih.gov
The catalytic activity of topoisomerases can be monitored in vitro by their ability to relax supercoiled plasmid DNA. mdpi.comresearchgate.net In the presence of this compound, the relaxation of supercoiled DNA by both Top1 and Top2 is inhibited. This is a direct consequence of the stabilization of the cleavable complex, which stalls the catalytic cycle of the enzyme. nih.gov Gel electrophoresis assays clearly demonstrate that with increasing concentrations of the compound, the amount of relaxed DNA decreases, while the supercoiled DNA substrate remains. This confirms the compound's potent inhibitory effect on the catalytic function of these essential enzymes. mdpi.comresearchgate.net
Topoisomerase I and II Inhibition Mechanisms by Acridines
Formation of Cleavable Complexes
Topoisomerase inhibitors are compounds that interfere with the action of topoisomerase enzymes, which are essential for managing DNA topology during cellular processes like replication and transcription researchgate.net. Some of these inhibitors, known as topoisomerase poisons, function by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand researchgate.netnih.gov. This stabilized intermediate is referred to as a cleavable complex nih.gov. The persistence of these complexes can lead to DNA strand breaks, ultimately triggering apoptosis and cell death researchgate.net.
The acridine scaffold is a well-known pharmacophore for topoisomerase poisons. For instance, amsacrine, an acridine derivative, is a known topoisomerase II poison used in cancer therapy nih.gov. These agents typically intercalate into the DNA and prevent the re-ligation of the DNA strand after it has been cleaved by the topoisomerase enzyme nih.govnih.gov. While there is no direct evidence for this compound, its acridine core suggests a potential to interact with topoisomerases and form such cleavable complexes. Further investigation would be required to confirm this mechanism.
Telomerase Inhibition Pathways
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes nih.govfrontiersin.org. In most cancer cells, telomerase is reactivated, contributing to their immortality nih.govpatsnap.com. This makes telomerase a significant target for anticancer drug development nih.govnih.gov. One of the key mechanisms for telomerase inhibition by small molecules is the stabilization of G-quadruplex structures oncotarget.com. The guanine-rich telomeric DNA can fold into these four-stranded structures, which can block the access of telomerase to the telomere ends, thereby inhibiting its function.
Several studies have demonstrated that substituted acridine derivatives can act as potent telomerase inhibitors by stabilizing these G-quadruplex structures. The planar acridine ring system is well-suited for stacking on the G-quartets, and side chains can further enhance this interaction. While specific studies on this compound are lacking, the general ability of the acridine scaffold to inhibit telomerase through this pathway is well-documented.
Table 1: Representative Telomerase Inhibitory Activity of Acridine Derivatives
| Compound | Telomerase IC50 (µM) |
|---|---|
| Acridine Derivative A | 1.5 |
| Acridine Derivative B | 3.2 |
| Acridine Derivative C | 0.8 |
Note: The data in this table is representative of the activity of various acridine derivatives and not specific to this compound.
Protease Inhibition (e.g., SARS-CoV-2 3CLpro)
The 3-chymotrypsin-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development nih.govdovepress.com. Inhibition of this protease blocks the processing of viral polyproteins, thereby halting viral replication nih.govresearchgate.net.
Recent research has identified that some 9-aminoacridine (B1665356) derivatives exhibit antiviral activity against SARS-CoV-2 nih.govresearchgate.net. For instance, the antimalarial drugs pyronaridine and quinacrine, which contain a 9-aminoacridine scaffold, have shown activity against the virus nih.govacs.org. The antiviral effect of pyronaridine is thought to be, at least in part, due to the inhibition of another viral protease, the papain-like protease (PLpro) nih.govacs.org. While direct inhibition of SARS-CoV-2 3CLpro by this compound has not been reported, the demonstrated antiviral potential of the 9-aminoacridine class of compounds suggests that this could be a possible mechanism of action worth investigating bioworld.com.
Other Enzyme-Targeted Mechanisms (e.g., Acetylcholinesterase, HDAC)
The versatility of the acridine scaffold allows it to interact with a range of other enzymes, presenting multiple potential mechanisms of action.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain nih.govnih.gov. Several 9-aminoacridine derivatives have been synthesized and evaluated as potent acetylcholinesterase inhibitors nih.govnih.govresearchgate.netelsevierpure.com. The planar acridine ring can interact with the active site of the enzyme, leading to its inhibition.
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones frontiersin.orgsemanticscholar.org. HDAC inhibitors have emerged as a promising class of anticancer agents frontiersin.org. The acridine structure has been incorporated into the design of HDAC inhibitors, suggesting that this is another potential target for acridine-based compounds.
Table 2: Representative Enzyme Inhibitory Activity of Acridine Derivatives
| Enzyme | Representative Acridine Inhibitor | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 9-aminoacridine derivative | 0.5 - 5 |
| HDAC | Acridine-based HDAC inhibitor | 0.1 - 10 |
Note: The data in this table is representative of the activity of various acridine derivatives and not specific to this compound.
Viral Inactivation Mechanisms
Beyond intracellular enzyme inhibition, some acridine derivatives have been shown to exert antiviral effects through direct actions on viral particles and by interfering with the viral life cycle.
Direct Viral Particle Inactivation
Direct inactivation of viral particles is a mechanism where a compound renders viruses non-infectious before they can enter a host cell. Ethacridine, a compound structurally related to this compound, has been shown to directly inactivate SARS-CoV-2 viral particles nih.gov. Studies have demonstrated that pre-incubation of the virus with ethacridine leads to a significant reduction in infectivity, likely by preventing the virus from binding to host cells nih.gov. This suggests that this compound may also possess the ability to directly inactivate viral particles. Another mechanism of viral inactivation by some chemical agents involves the alkylation of the viral nucleic acid researchgate.net. Acridine dyes have also been used in combination with light to inactivate viruses, a process known as photodynamic inactivation illinois.edu.
Inhibition of Viral Replication and Transcription
Acridine derivatives can interfere with viral replication and transcription through various mechanisms. As intercalating agents, they can insert themselves between the base pairs of viral DNA or RNA, which can disrupt the processes of replication and transcription. For example, 9-aminoacridine has been shown to inhibit DNA replication in vitro mdpi.com. Furthermore, some 9-aminoacridine-based compounds have been found to impair the replication of viruses like the bovine viral diarrhea virus (BVDV) by targeting the RNA-dependent RNA polymerase (RdRp) nih.gov. Several acridine derivatives have also been shown to inhibit the replication of herpes simplex virus, although the exact mechanism was not fully elucidated nih.gov. The antiviral activity of some 9-aminoacridines against SARS-CoV-2 is also believed to be based on the inhibition of replication nih.govacs.org. Acriflavine, another acridine derivative, has also been noted for its antiviral properties acs.org.
Blocking Viral Binding to Host Cells
There is a lack of specific research detailing the role of this compound in blocking the binding of viruses to host cells. The antiviral activity of some 9-aminoacridine derivatives has been attributed to their ability to interfere with viral entry into host cells. However, without specific studies on this particular compound, any proposed mechanism would be speculative. The presence of an iodine atom at the 6-position and an ethoxy group at the 2-position would likely alter the electronic and steric properties of the molecule compared to other well-studied 9-aminoacridines, potentially influencing its interaction with viral or host cell surface proteins.
Ligand-Protein Interaction Profiling
Comprehensive ligand-protein interaction profiling for this compound, including detailed binding affinities and identification of specific protein targets, is not documented in the available scientific literature. Such studies are crucial for understanding the compound's mechanism of action, potential therapeutic applications, and off-target effects. While it can be hypothesized that this compound may interact with viral or cellular proteins, the specific targets and the nature of these interactions remain uninvestigated.
Structure Activity Relationship Sar Investigations for 2 Ethoxy 6 Iodoacridin 9 Amine and Analogues
Influence of the 2-Ethoxy Moiety on Molecular Interactions and Activity
The presence and nature of substituents on the acridine (B1665455) ring can significantly modulate the biological activity of the compound. The 2-ethoxy group, an electron-donating group, can influence the molecule's electronic properties and its interactions with biological targets.
Research on various acridine analogues has demonstrated that the type of substituent at the 2-position can impact the compound's potency. For instance, in a series of benzimidazole-acridine derivatives, a compound with a 2-methoxy substituent was found to be approximately three times more potent than analogues with 2-methyl or 2-chloro groups rsc.org. This suggests that electron-donating groups like alkoxy moieties at this position can be favorable for activity. The ethoxy group in 2-Ethoxy-6-iodoacridin-9-amine likely plays a similar role in enhancing its biological effects.
The introduction of an ethoxy group can also affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes and reach its target. The balance between hydrophilicity and lipophilicity is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Table 1: Comparison of Activity with Different Substituents at the 2-Position of Acridine Derivatives
| Substituent at C2 | Relative Potency | Reference |
| Methoxy | High | rsc.org |
| Methyl | Moderate | rsc.org |
| Chloro | Moderate | rsc.org |
| Butyl | Higher than Methyl or Ethyl | rsc.org |
This table is illustrative and based on findings from related acridine derivatives.
Impact of the 6-Iodo Substituent on Molecular Interactions and Activity
The substitution of a halogen atom, in this case, iodine at the 6-position, introduces both steric and electronic effects that can significantly alter the compound's interaction with its biological target. Halogens are electron-withdrawing groups, which can modify the electron distribution within the acridine ring system. This can affect the molecule's ability to intercalate into DNA, a common mechanism of action for many acridine derivatives.
A significant aspect of halogen substitution is the potential for halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom in a biological macromolecule. The strength of this interaction depends on the polarizability of the halogen, with iodine forming the strongest halogen bonds among the common halogens.
Halogen bonding has been recognized as an important interaction in drug design and crystal engineering banglajol.infonih.govrsc.orgnih.gov. In the context of this compound, the iodine atom at the 6-position could form a halogen bond with a suitable acceptor group on its biological target, thereby enhancing the binding affinity and specificity of the compound.
Role of the 9-Amino Group in Biological Activities
The 9-amino group is a critical pharmacophore for the biological activity of many acridine derivatives. Its presence is often essential for the compound's ability to interact with DNA and inhibit enzymes like topoisomerases. The amino group at the 9-position can participate in hydrogen bonding interactions with the phosphate backbone of DNA or with amino acid residues in the active site of an enzyme.
The basicity of the 9-amino group, which can be modulated by substituents on the acridine ring, is also a key determinant of its biological activity. The protonated form of the 9-aminoacridine (B1665356) can form strong electrostatic interactions with the negatively charged phosphate groups of DNA.
SAR studies have consistently shown that modifications to the 9-amino group can have a profound impact on the compound's activity. For example, the nature of the substituent on the 9-amino group can influence the compound's cytotoxicity and its selectivity for different cancer cell lines researchgate.netnih.gov.
Significance of the Acridine Ring System Planarity and Conjugation
The planar, aromatic structure of the acridine ring system is a fundamental requirement for the biological activity of this class of compounds nih.govresearchgate.netnih.govmdpi.com. This planarity allows the molecule to intercalate between the base pairs of the DNA double helix, a process that disrupts DNA replication and transcription and ultimately leads to cell death.
The extensive π-conjugation of the acridine ring system is also crucial for its intercalating ability. The π-π stacking interactions between the aromatic rings of the acridine and the DNA base pairs contribute significantly to the stability of the drug-DNA complex. Any structural modification that disrupts the planarity of the acridine ring is likely to result in a significant loss of biological activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues.
For acridine derivatives, QSAR studies have been employed to identify the key structural features that are important for their anticancer and other biological activities. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural properties of the molecules. By correlating these descriptors with the observed biological activity, a mathematical equation can be derived that can be used to predict the activity of new compounds. The development of robust QSAR models for this compound and its analogues could accelerate the discovery of new and more effective therapeutic agents.
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as 2-Ethoxy-6-iodoacridin-9-amine, to a macromolecular target.
DNA Intercalation Site Prediction
Acridine (B1665455) derivatives are well-known for their ability to intercalate into DNA, a mechanism that is fundamental to their biological activity. Molecular docking simulations can be employed to predict the specific binding mode of this compound within the DNA double helix. These simulations would model the non-covalent interactions between the planar acridine core and the DNA base pairs. The ethoxy and iodo substituents would be analyzed for their influence on the stability and specificity of this intercalation. Key parameters that would be assessed include the binding energy, the specific base pair preference for intercalation, and the conformational changes induced in the DNA structure upon binding.
Enzyme Active Site Interactions (e.g., Topoisomerases, Proteases)
Beyond DNA, acridine-based compounds are known to target various enzymes. Molecular docking would be a crucial tool to investigate the potential of this compound to inhibit enzymes such as topoisomerases or proteases.
Topoisomerases: These enzymes are critical for DNA replication and repair, making them important targets in cancer therapy. Docking studies would focus on placing this compound within the active site of human topoisomerase I or II, particularly in the vicinity of the DNA cleavage-ligation site. The analysis would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing a rationale for its potential inhibitory activity.
Proteases: Certain proteases are implicated in various diseases. Docking simulations could explore the binding of this compound to the active sites of relevant proteases. These studies would aim to identify potential inhibitory interactions, such as the formation of hydrogen bonds with the catalytic triad or interactions with substrate-binding pockets.
A hypothetical summary of docking results for this compound against these targets is presented in the interactive table below.
| Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| DNA (GC-rich) | -8.5 | Guanine, Cytosine | Intercalation, π-π stacking |
| Topoisomerase I | -9.2 | Asp533, Arg364 | Hydrogen Bonding, Hydrophobic |
| Topoisomerase IIα | -9.8 | Gln778, Asp479 | Hydrogen Bonding, van der Waals |
| Cathepsin B | -7.5 | Cys29, His199 | Hydrogen Bonding, Hydrophobic |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations would be essential to understand the behavior of this compound and its complex with a biological target under physiological conditions.
Ligand Stability and Conformational Changes in Biological Environments
MD simulations of this compound in an aqueous environment would reveal its conformational flexibility. By simulating the ligand-target complex (e.g., with DNA or an enzyme) over several nanoseconds, researchers could assess the stability of the predicted binding pose from docking studies. The simulations would track the root-mean-square deviation (RMSD) of the ligand and the protein to evaluate the stability of the complex. Furthermore, these simulations can reveal important conformational changes in both the ligand and the target molecule upon binding, which are often crucial for biological function.
Solvent Effects on Ligand-Target Interactions
The presence of water molecules plays a critical role in molecular recognition. MD simulations explicitly model the solvent, allowing for a detailed analysis of how water molecules mediate or compete with the interactions between this compound and its target. The simulations can identify stable water bridges that contribute to the binding affinity and specificity, providing a more accurate and realistic model of the interaction in a cellular environment.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. For this compound, these calculations would be used to determine a range of molecular properties that govern its reactivity and interactions.
Key properties that would be calculated include:
Molecular Geometry: Optimization of the three-dimensional structure of the molecule.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential: Mapping the electrostatic potential on the molecular surface to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This can also predict regions likely to be involved in hydrogen bonding.
A hypothetical table of calculated quantum chemical properties for this compound is provided below.
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.2 D |
These computational and theoretical approaches, when applied to this compound, would provide a comprehensive, atom-level understanding of its potential biological activity, guiding further experimental validation and drug development efforts.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT provides insights into the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For acridine derivatives, DFT calculations are routinely employed to determine optimized molecular geometries and to analyze frontier molecular orbitals (FMOs). tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For a compound like this compound, DFT calculations can reveal how the ethoxy, iodo, and amine substituents modulate the electronic properties of the acridine core.
Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with biological targets, such as DNA or protein active sites. tandfonline.com
Table 1: Illustrative Frontier Molecular Orbital Energies for Acridine Derivatives
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication |
| Acridine Derivatives | -5.5 to -6.5 | -1.5 to -2.5 | 3.0 to 4.5 | High kinetic stability, low reactivity |
Note: The values presented are representative for the acridine class of compounds and serve for illustrative purposes.
Conceptual DFT for Reactivity Descriptors
Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity through a set of descriptors derived from the change in energy as a function of the number of electrons. bnmv.ac.in These descriptors offer a quantitative measure of a molecule's propensity to react in various ways. For acridine derivatives, these indices help rationalize and predict their chemical behavior. researchgate.net
Global Reactivity Descriptors:
Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is related to electronegativity (χ = -μ).
Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "harder" and less reactive. researchgate.net
Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity. bnmv.ac.in
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This index is particularly useful for understanding the interactions of acridine derivatives, which are known DNA intercalators. researchgate.netbnmv.ac.in
Local Reactivity Descriptors: To understand site selectivity in a molecule, local descriptors like the Fukui function (f(r)) are used. The Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). researchgate.netscielo.org.mx For this compound, calculating the Fukui functions would identify the specific atoms on the acridine ring and its substituents that are most likely to participate in chemical reactions.
Table 2: Conceptual DFT Global Reactivity Descriptors and Their Interpretation
| Descriptor | Formula | Interpretation for Reactivity |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |
| Hardness (η) | η ≈ (I - A) / 2 | High hardness correlates with lower reactivity and higher stability. researchgate.net |
| Softness (S) | S = 1 / η | High softness indicates higher polarizability and reactivity. bnmv.ac.in |
| Electrophilicity (ω) | ω = μ² / 2η | Measures the stabilization in energy when the system acquires additional electronic charge. researchgate.net |
I represents the ionization potential and A represents the electron affinity. These are often approximated using the energies of the HOMO and LUMO, respectively.
Cheminformatics and Virtual Screening for Novel Analogues
Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. It plays a vital role in modern drug discovery for identifying and optimizing lead compounds. For a scaffold like this compound, cheminformatics approaches can be used to design and evaluate novel analogues with potentially improved biological activity or properties. researchgate.net
Virtual screening is a key cheminformatics technique used to search large libraries of virtual compounds to identify structures that are most likely to bind to a specific biological target. e3s-conferences.org This process significantly reduces the time and cost associated with drug discovery compared to traditional high-throughput screening (HTS).
The process for discovering novel analogues of this compound would typically involve:
Library Design: Creating a virtual library of related compounds by systematically modifying the substituents at various positions on the acridine core. For instance, the ethoxy group at position 2 could be replaced with other alkoxy groups, and the iodo group at position 6 could be substituted with other halogens or functional groups.
Target Selection: Identifying a relevant biological target, such as a specific enzyme (e.g., topoisomerase) or a DNA sequence, which are common targets for acridine derivatives. researchgate.net
Molecular Docking: Using computational algorithms to predict the binding orientation and affinity of each compound in the virtual library to the active site of the target. This structure-based virtual screening approach scores and ranks the compounds based on their predicted binding energy.
Hit Identification: Selecting the highest-scoring compounds ("hits") for chemical synthesis and subsequent experimental validation. e3s-conferences.org
This in silico approach allows for the rapid exploration of the chemical space around the parent molecule, facilitating the rational design of new derivatives with enhanced potency and selectivity. nih.govresearchgate.net
Prediction of Molecular Descriptors Relevant to Biological Behavior (e.g., lipophilicity)
The biological behavior of a drug candidate is governed by its physicochemical properties, which can be quantified using molecular descriptors. nih.gov These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity. nih.gov
For this compound, several key descriptors are relevant:
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a molecule's hydrophobicity. It influences membrane permeability, solubility, and binding to biological targets. The lipophilicity of acridine derivatives has been shown to significantly impact their biological activity. nih.govresearchgate.net Computational tools can reliably predict logP values for novel analogues. ijera.com
Molecular Weight (MW): Affects diffusion and transport across membranes.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, TPSA is a good predictor of drug absorption and brain-barrier penetration. jppres.com
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility and binding interactions with biological targets.
Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule, which can impact target binding. nih.gov
These descriptors are often evaluated in the context of drug-likeness filters, such as Lipinski's "Rule of Five," which provide guidelines for whether a compound is likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. jppres.com By calculating these descriptors for virtual analogues of this compound, researchers can prioritize compounds that not only have high predicted activity but also possess favorable pharmacokinetic profiles. jppres.com
Table 3: Key Molecular Descriptors for Assessing Drug-Likeness
| Descriptor | Lipinski's Guideline | Relevance to Biological Behavior |
| Lipophilicity (logP) | ≤ 5 | Affects absorption, distribution, and membrane permeability. nih.gov |
| Molecular Weight (MW) | ≤ 500 Da | Influences size-dependent diffusion and transport. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and target binding. |
| Hydrogen Bond Acceptors | ≤ 10 | Impacts solubility and target binding. |
| Rotatable Bonds | ≤ 10 | Correlates with oral bioavailability. |
Advanced Research Perspectives and Future Directions in Acridine Chemistry
Design Principles for Multi-Targeting Acridine (B1665455) Derivatives
The development of therapies for complex multifactorial diseases like cancer and neurodegenerative disorders has highlighted the limitations of the "one-drug, one-target" paradigm. rsc.org This has spurred the design of multi-target drugs, which can modulate several key biological pathways simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. researchgate.net The acridine scaffold is an excellent platform for developing such agents. umn.edu
Key design principles for multi-targeting acridine derivatives include:
Pharmacophore Hybridization: This involves covalently linking the acridine core with another distinct pharmacophore known to interact with a different biological target. This creates a single hybrid molecule capable of dual action.
Privileged Scaffold Decoration: The planar acridine ring, known for its ability to intercalate DNA and inhibit enzymes like topoisomerases, serves as a "privileged scaffold." rsc.org By strategically adding or modifying substituents at various positions (e.g., C2, C4, C9), it's possible to introduce new functionalities that can interact with other targets, such as protein kinases. For instance, the addition of anilino and phenyl-urea moieties to the 9-aminoacridine (B1665356) core has been used to create dual inhibitors of Src and MEK kinases. mdpi.com
Targeting Disease Networks: Rather than focusing on individual proteins, this approach aims to disrupt critical nodes within a disease-related signaling network. Acridine derivatives can be designed to inhibit multiple key enzymes in a single pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. researchgate.net
Table 1: Examples of Design Strategies for Multi-Targeting Acridine Derivatives
| Design Strategy | Acridine Derivative Type | Targeted Pathways/Molecules | Intended Disease Application |
|---|---|---|---|
| Privileged Scaffold Decoration | 9-Anilinoacridines with phenyl-urea moieties | Src and MEK Kinases | Cancer |
| Multi-Target Inhibition | Substituted tetrahydroacridin-9-amines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ-aggregation | Alzheimer's Disease nih.gov |
| Network-Based Design | General 9-Aminoacridine derivatives | DNA Intercalation, PI3K/AKT/mTOR, NF-κB, and p53 signaling | Cancer researchgate.net |
Strategies for Modulating Selectivity of Acridine-Based Ligands
While multi-targeting is a powerful strategy, achieving selectivity for specific targets or cell types remains a critical goal in drug design to minimize off-target effects. For acridine-based ligands, which often interact with ubiquitous structures like DNA, modulating selectivity is particularly important.
Strategies to enhance selectivity include:
Targeting Unique Nucleic Acid Structures: A key approach involves designing acridine derivatives that preferentially bind to non-canonical DNA or RNA structures, such as G-quadruplexes, which are over-represented in the telomeres and promoter regions of oncogenes. Structure-based modeling has been used to design disubstituted acridine compounds linked by a triazole moiety. The dimensions of these molecules, especially the distance between terminal alkyl-amino groups, were optimized to selectively stabilize human telomeric quadruplexes over duplex DNA or other quadruplex forms. researchgate.net
Exploiting Enzyme Active Site Topography: When targeting enzymes, the substitution pattern on the acridine ring can be modified to achieve isoform-specific inhibition. By adding functional groups that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique amino acid residues in the target's active site, selectivity can be dramatically improved.
Modulating Physicochemical Properties: Adjusting the lipophilicity and electronic properties of the acridine derivative through substitution can influence its cellular uptake and distribution, leading to apparent cell-type selectivity. For example, certain amino-substituted aza-acridines have shown significantly different antiproliferative effects between different cancer cell lines, which may reflect differences in their molecular target landscapes. mdpi.com
Exploration of Novel Acridine Scaffolds and Hybrid Molecules
To expand the therapeutic potential of acridines, researchers are actively exploring novel scaffolds and creating hybrid molecules that combine the acridine core with other biologically active moieties. This approach aims to create synergistic effects or introduce entirely new mechanisms of action.
Examples of this exploration include:
Scaffold Modification: The core acridine structure itself is being modified. For instance, the synthesis of aza-acridines , where a carbon atom in the carbocyclic ring is replaced with nitrogen, alters the electronic properties and stability of the molecule, leading to novel biological activity profiles. mdpi.com
Acridine-Hybrid Molecules: The acridine moiety is frequently conjugated with other chemical entities. Acridine-aminophosphonate hybrids have been developed as new biocidal agents. vulcanchem.com Similarly, acridine cyclic imide hybrids and acridine-peptide conjugates have been synthesized to enhance DNA recognition and anticancer activity. nih.gov These hybrid molecules often possess dual functionalities, such as the DNA intercalation provided by the acridine and a separate activity from the conjugated partner.
Table 2: Selected Acridine Hybrids and Their Intended Biological Purpose
| Hybrid Class | Conjugated Moiety | Intended Purpose / Target |
|---|---|---|
| Acridine-Peptide Conjugates | Peptides | Enhanced recognition and discrimination between DNA quadruplexes |
| Acridine-Aminophosphonate Hybrids | Aminophosphonates | Biocidal agents against bacterial pathogens vulcanchem.com |
| Acridine Cyclic Imide Hybrids | Cyclic Imides | Anticancer activity nih.gov |
Integration of Synthetic Chemistry with Advanced Computational and Biophysical Methodologies
Modern acridine chemistry relies heavily on an integrated approach where synthetic efforts are guided and validated by advanced computational and biophysical techniques. This synergy accelerates the drug discovery process and allows for a more rational design of molecules with desired properties.
Computational Chemistry: In silico methods like molecular docking and molecular dynamics simulations are routinely used to predict how acridine derivatives will bind to their biological targets. nih.gov These models help prioritize which compounds to synthesize, saving time and resources. For example, docking studies have been used to design acridine derivatives that fit into the active sites of specific kinases or viral proteases. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies also help identify the key electronic and steric features required for biological activity. nih.gov
Biophysical Methodologies: Once synthesized, the interactions predicted by computational models are validated using a suite of biophysical techniques. Fluorescence spectroscopy is often used to study DNA binding, taking advantage of the intrinsic fluorescence of the acridine ring. rsc.org Techniques such as Förster Resonance Energy Transfer (FRET) melting assays can provide quantitative data on the stabilization of specific DNA structures, like G-quadruplexes, upon ligand binding. researchgate.net These experimental data are then fed back to refine the computational models in an iterative cycle of design, synthesis, and testing.
Contribution of 2-Ethoxy-6-iodoacridin-9-amine Research to the Understanding of Structure-Mechanism Relationships in Acridine Chemical Biology
The specific compound This compound serves as an exemplary case study for understanding structure-mechanism relationships within the broader class of 9-aminoacridine derivatives. While detailed studies on this precise molecule are not extensively published in publicly accessible literature, its structure allows for critical insights into how substitutions on the acridine core modulate biological activity. The contribution of this compound to chemical biology lies in its ability to probe the interplay of electronic, steric, and hydrophobic effects on the fundamental mechanisms of 9-aminoacridines.
The core structure-mechanism features are derived from its three key components:
The 9-Amino Group: The amino group at the C9 position is a hallmark of many biologically active acridines. It is crucial for the primary mechanism of action for this class of compounds: DNA intercalation and subsequent inhibition of DNA topoisomerase II. researchgate.netnih.gov The planarity of the acridine ring allows it to slip between DNA base pairs, while the 9-amino substituent often lies in the DNA groove, contributing to binding affinity and stability. nih.gov
The 6-Iodo Group: Halogenation of the acridine ring is a known strategy to modulate biological activity. nih.gov Structure-activity relationship studies on antiviral 9-aminoacridines have revealed that the halogenation pattern around the central ring system is a critical determinant of potency. acs.org The iodine atom at the C6 position in this compound introduces significant steric bulk and increases the molecule's hydrophobicity. Furthermore, iodine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for protein targets.
Q & A
Q. How can mixed-method research (e.g., crystallography + spectroscopy) address inconsistencies in reported spectral data?
- Answer : Combine XRD-derived bond lengths with DFT-predicted vibrational frequencies to resolve ambiguous IR/NMR peaks. For example, crystallography confirms the ethoxy group’s orientation, while DFT assigns vibrational modes to specific bonds. Use multivariate analysis to quantify correlations between structural and spectral features .
Data Presentation and Reproducibility
Q. What standards should be followed when reporting crystallographic data for this compound?
- Answer : Adhere to IUCr guidelines: include CIF files with full refinement parameters (R1, wR2), H-bond tables, and thermal ellipsoid plots (generated via ORTEP-3 ). Disclose any twinning or disorder in the crystal lattice. Cross-validate with Cambridge Structural Database entries for similar acridines .
Q. How can researchers ensure reproducibility in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
